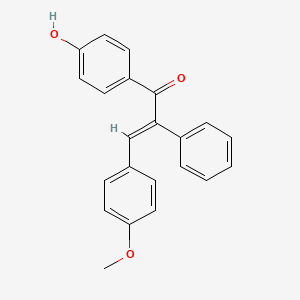
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione is an organic compound that belongs to the class of thiocyanates Thiocyanates are known for their diverse biological activities and are commonly found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione can be achieved through electrophilic thiocyanation. One efficient method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents. The reaction is carried out under mild conditions, providing good regioselectivity and high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl chlorides or sulfoxides.
Reduction: Formation of thiols or sulfides.
Substitution: Electrophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or other electrophiles in the presence of a catalyst.
Major Products
Oxidation: Sulfonyl chlorides, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiocyanates.
Aplicaciones Científicas De Investigación
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione involves its interaction with biological molecules. The thiocyanate group (-SCN) is known to interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the function of enzymes and other proteins, leading to antimicrobial and other biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides: Known for their cytotoxic activity against cancer cells.
(4-Thiocyanatophenyl)acetic acid: Used in molecular dynamics simulations.
2-Thiocyanato- (2-methyl)-3- [4- (3-)-thiocyanatophenyl]propionamides: Exhibits antimicrobial activity.
Uniqueness
2-(4-Thiocyanatophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione stands out due to its unique structure, which combines the thiocyanate group with a tetrahydroisoindole core. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
59647-99-3 |
|---|---|
Fórmula molecular |
C15H12N2O2S |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
[4-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)phenyl] thiocyanate |
InChI |
InChI=1S/C15H12N2O2S/c16-9-20-11-7-5-10(6-8-11)17-14(18)12-3-1-2-4-13(12)15(17)19/h5-8H,1-4H2 |
Clave InChI |
YVOAWERYGMLXFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)



![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)

-](/img/structure/B14603592.png)
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)


![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)


